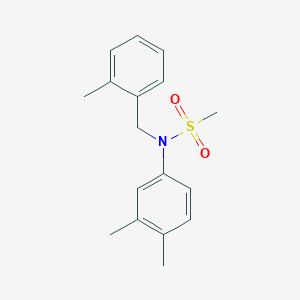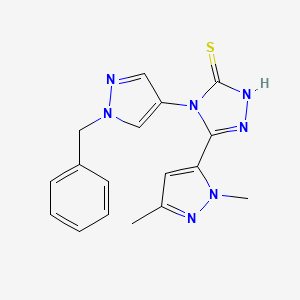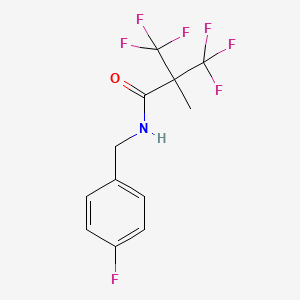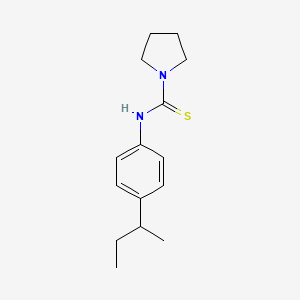![molecular formula C16H16Cl2N2OS B4670847 1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
描述
1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTCP or Metoclopramide and has been used as a medication to treat nausea and vomiting in humans and animals. However,
作用机制
The mechanism of action of MTCP is not fully understood, but it is believed to act on the dopamine receptors in the brain. It is known to increase the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. It also acts as a serotonin receptor antagonist, which may contribute to its anti-emetic effects.
Biochemical and Physiological Effects:
MTCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and tissue damage. It also has antioxidant properties, which can protect cells from oxidative stress and damage. MTCP has been shown to have a positive effect on the immune system by increasing the production of immune cells.
实验室实验的优点和局限性
MTCP has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has been extensively studied, and its biological activities are well documented. However, there are some limitations to its use in lab experiments. It has a low bioavailability, which means that it may not be effective when administered orally. It can also have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MTCP. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating these diseases. Another area of research is the development of new analogs of MTCP with improved pharmacokinetic properties. These analogs may have increased bioavailability and fewer off-target effects, making them more effective in lab experiments and potentially as therapeutic agents. Additionally, more research is needed to explore the potential applications of MTCP in other fields, such as cancer treatment and immunotherapy.
Conclusion:
In conclusion, 1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine or MTCP is a chemical compound that has shown significant potential in scientific research. Its biological activities and potential therapeutic applications have been extensively studied, and it has been found to have anti-inflammatory, antioxidant, and antitumor effects. While there are limitations to its use in lab experiments, its potential use in treating neurodegenerative diseases and the development of new analogs make it an exciting area of research for the future.
科学研究应用
MTCP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. MTCP has also been found to have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c1-11-8-12(10-22-11)16(21)20-6-4-19(5-7-20)13-2-3-14(17)15(18)9-13/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAUDAOCNUAGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[({4-[({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4670768.png)

![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)




![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
